An In-Depth Technical Guide to the Potent and Selective MAO-B Inhibitor: MAO-B-IN-33
An In-Depth Technical Guide to the Potent and Selective MAO-B Inhibitor: MAO-B-IN-33
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological evaluation of MAO-B-IN-33 (also known as compound C3), a potent, reversible, and selective inhibitor of Monoamine Oxidase B (MAO-B). This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the discovery of novel agents for neurodegenerative diseases, particularly Parkinson's disease.
Chemical Structure and Properties
MAO-B-IN-33, systematically named N'-(4-fluorobenzylidene)-4-methoxybenzohydrazide, is a hydrazone derivative with the following chemical properties:
| Property | Value |
| IUPAC Name | N'-(4-fluorobenzylidene)-4-methoxybenzohydrazide |
| CAS Number | 2286257-25-6 |
| Molecular Formula | C₁₈H₁₉FN₂O₂ |
| Molecular Weight | 314.36 g/mol |
Chemical Structure:
Caption: 2D Chemical Structure of MAO-B-IN-33.
Synthesis of MAO-B-IN-33
The synthesis of N'-(4-fluorobenzylidene)-4-methoxybenzohydrazide is a two-step process. The first step involves the formation of the key intermediate, 4-methoxybenzohydrazide, from methyl 4-methoxybenzoate. The second step is a condensation reaction between this intermediate and 4-fluorobenzaldehyde to yield the final product.
Synthesis of 4-methoxybenzohydrazide (Intermediate)
Reaction:
Methyl 4-methoxybenzoate reacts with hydrazine hydrate in methanol under reflux to yield 4-methoxybenzohydrazide.
Experimental Protocol:
-
To a round-bottom flask, add methyl 4-methoxybenzoate (1 equivalent).
-
Add methanol as the solvent.
-
Add hydrazine hydrate (typically in excess, e.g., 5-10 equivalents).
-
Reflux the reaction mixture for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, 4-methoxybenzohydrazide, will precipitate out of the solution.
-
Collect the solid product by filtration and wash it with cold methanol.
-
The crude product can be purified by recrystallization from methanol to obtain pure 4-methoxybenzohydrazide.
Synthesis of N'-(4-fluorobenzylidene)-4-methoxybenzohydrazide (MAO-B-IN-33)
Reaction:
4-methoxybenzohydrazide undergoes a condensation reaction with 4-fluorobenzaldehyde in an acidic medium (a few drops of glacial acetic acid) to form the corresponding hydrazone, MAO-B-IN-33.
Experimental Protocol:
-
In a round-bottom flask, dissolve 4-methoxybenzohydrazide (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add 4-fluorobenzaldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for a few hours (e.g., 2-4 hours), monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, N'-(4-fluorobenzylidene)-4-methoxybenzohydrazide, will precipitate.
-
Collect the solid by filtration.
-
Wash the product with cold ethanol or methanol to remove any unreacted starting materials.
-
The final product can be further purified by recrystallization from a suitable solvent like ethanol.
Caption: Synthesis Workflow for MAO-B-IN-33.
Biological Activity and Selectivity
MAO-B-IN-33 is a potent and selective inhibitor of MAO-B. Its inhibitory activity has been quantified and is summarized in the table below.
| Enzyme | IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B) |
| MAO-A | 26.805 | \multirow{2}{*}{>1276} |
| MAO-B | 0.021 |
The high selectivity index indicates that MAO-B-IN-33 is over 1200-fold more selective for MAO-B over MAO-A. This selectivity is attributed to the steric clash arising from the residue differences between Phe208 in MAO-A and Ile199 in MAO-B.
Mechanism of Action
Monoamine oxidases (MAO-A and MAO-B) are flavin-containing enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamine neurotransmitters. This process is crucial for the regulation of neurotransmitter levels in the brain. Inhibition of MAO-B prevents the breakdown of dopamine, thereby increasing its concentration in the brain, which is a key therapeutic strategy for Parkinson's disease.
Caption: MAO-B Inhibition by MAO-B-IN-33.
Experimental Protocols
In Vitro MAO-B Inhibition Assay (IC₅₀ Determination)
The inhibitory activity of MAO-B-IN-33 is determined using an in vitro enzyme assay. A common method is a fluorometric assay that measures the production of hydrogen peroxide, a byproduct of the MAO-B catalyzed reaction.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO-B substrate (e.g., benzylamine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
MAO-B-IN-33 (test compound)
-
Reference inhibitor (e.g., selegiline)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well microplate (black, for fluorescence)
-
Microplate reader capable of fluorescence measurement
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of MAO-B-IN-33 in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in the assay buffer to achieve a range of final concentrations.
-
Prepare a working solution of the MAO-B enzyme in the assay buffer.
-
Prepare a substrate/probe working solution containing the MAO-B substrate, fluorescent probe, and HRP in the assay buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add a small volume (e.g., 10 µL) of the diluted test compound solutions, a reference inhibitor, or assay buffer (for the no-inhibitor control).
-
Add the MAO-B enzyme solution (e.g., 40 µL) to each well.
-
Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the substrate/probe working solution (e.g., 50 µL) to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for IC₅₀ Determination.
In Vivo Efficacy in MPTP-Induced Mouse Model of Parkinson's Disease
MAO-B-IN-33 has been shown to inhibit cerebral MAO-B activity and alleviate dopaminergic neuronal loss in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease.
Experimental Protocol Outline:
-
Animal Model Induction:
-
Male C57BL/6 mice are typically used.
-
Parkinsonism is induced by intraperitoneal (i.p.) or subcutaneous (s.c.) injection of MPTP. A common regimen is multiple injections of MPTP (e.g., 20-30 mg/kg) over a short period.
-
-
Drug Administration:
-
MAO-B-IN-33 is administered to the mice, typically via oral gavage or i.p. injection, at various doses.
-
A control group receives the vehicle solution.
-
A positive control group may receive a known MAO-B inhibitor like selegiline.
-
-
Behavioral Assessment:
-
Motor function is assessed using tests such as the rotarod test, pole test, or open-field test to evaluate coordination, balance, and locomotor activity.
-
-
Neurochemical Analysis:
-
After the treatment period, mice are euthanized, and brain tissues (specifically the striatum and substantia nigra) are collected.
-
High-performance liquid chromatography (HPLC) with electrochemical detection is used to measure the levels of dopamine and its metabolites (e.g., DOPAC and HVA).
-
-
Immunohistochemistry:
-
Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
The number of TH-positive neurons in the substantia nigra is quantified to assess the extent of neuroprotection.
-
Caption: Workflow for in vivo Efficacy Testing.
Conclusion
MAO-B-IN-33 is a well-characterized, potent, and highly selective reversible inhibitor of MAO-B. Its straightforward two-step synthesis and significant in vitro and in vivo activity make it a valuable tool for research in neurodegenerative diseases. This technical guide provides the essential information for its synthesis and evaluation, serving as a foundation for further investigation and development of novel MAO-B inhibitors.
